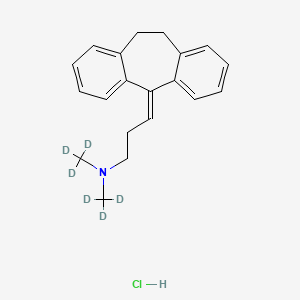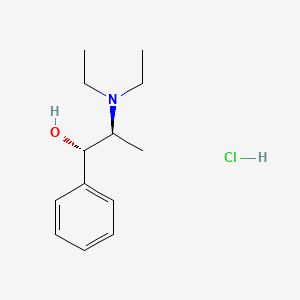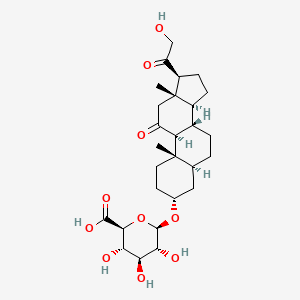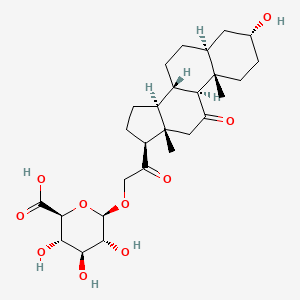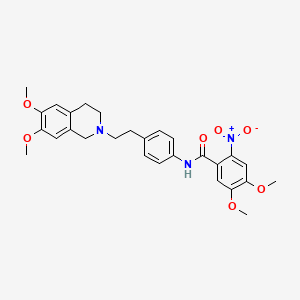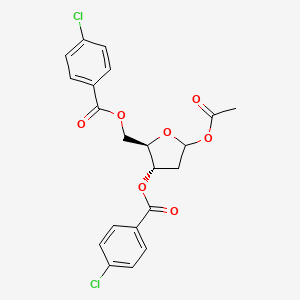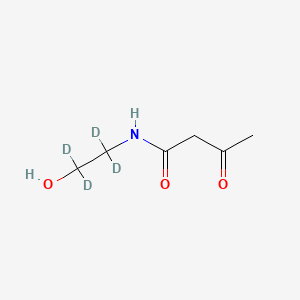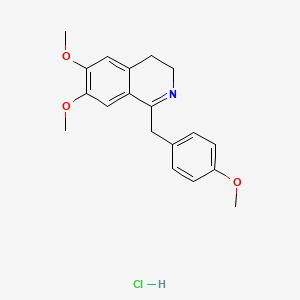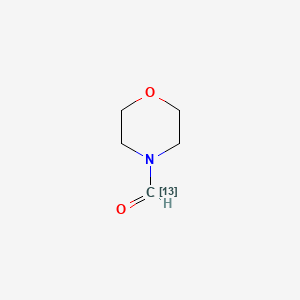
(R)-Mesopram-d7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-Mesopram-d7 is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a deuterated analog of Mesopram, a selective serotonin reuptake inhibitor (SSRI) that is commonly used as an antidepressant. (R)-Mesopram-d7 is a stable isotope-labeled compound that can be used in a variety of research applications, including drug metabolism studies, pharmacokinetic studies, and drug-drug interaction studies.
Wirkmechanismus
The mechanism of action of (R)-Mesopram-d7 is similar to that of Mesopram. It is a selective serotonin reuptake inhibitor ((R)-Mesopram-d7) that works by blocking the reuptake of serotonin in the brain. This leads to an increase in the concentration of serotonin in the synaptic cleft, which can help to alleviate symptoms of depression.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of (R)-Mesopram-d7 are similar to those of Mesopram. It has been shown to increase the concentration of serotonin in the brain, which can help to alleviate symptoms of depression. It has also been shown to have anxiolytic effects and to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (R)-Mesopram-d7 in lab experiments is its stability. It is a stable isotope-labeled compound that can be used in a variety of research applications. Another advantage is that it can be used to study the effects of (R)-Mesopram-d7s on neurotransmitter systems without the confounding effects of other drugs. However, one limitation of using (R)-Mesopram-d7 is its cost. It is a relatively expensive compound, which may limit its use in some research studies.
Zukünftige Richtungen
There are many future directions for research involving (R)-Mesopram-d7. One area of research is the development of new antidepressant drugs that are more effective and have fewer side effects than current drugs. Another area of research is the study of the effects of (R)-Mesopram-d7s on neurotransmitter systems and their role in the treatment of depression and other psychiatric disorders. Additionally, (R)-Mesopram-d7 could be used in studies of drug-drug interactions and in the development of personalized medicine approaches to treating depression.
Synthesemethoden
The synthesis of (R)-Mesopram-d7 involves the use of deuterated reagents and solvents. The starting material for the synthesis is (R)-Mesopram, which is reacted with deuterated reagents to produce (R)-Mesopram-d7. The synthesis method has been well-established and is widely used in research laboratories.
Wissenschaftliche Forschungsanwendungen
(R)-Mesopram-d7 has been used in a variety of scientific research applications, including drug metabolism studies, pharmacokinetic studies, and drug-drug interaction studies. It has also been used in studies of the effects of (R)-Mesopram-d7s on neurotransmitter systems and in the development of new antidepressant drugs.
Eigenschaften
CAS-Nummer |
1795787-13-1 |
|---|---|
Produktname |
(R)-Mesopram-d7 |
Molekularformel |
C14H19NO4 |
Molekulargewicht |
272.352 |
IUPAC-Name |
(5R)-5-[3-(1,1,2,2,3,3,3-heptadeuteriopropoxy)-4-methoxyphenyl]-5-methyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C14H19NO4/c1-4-7-18-12-8-10(5-6-11(12)17-3)14(2)9-15-13(16)19-14/h5-6,8H,4,7,9H2,1-3H3,(H,15,16)/t14-/m0/s1/i1D3,4D2,7D2 |
InChI-Schlüssel |
PCCPERGCFKIYIS-TUGPCONQSA-N |
SMILES |
CCCOC1=C(C=CC(=C1)C2(CNC(=O)O2)C)OC |
Synonyme |
(5R)-5-[4-Methoxy-3-(propoxy-d7)phenyl]-5-methyl-2-oxazolidinone; (R)-5-[4-methoxy-3-(propoxy-d7)phenyl]-5-methyl-2-oxazolidinone; Daxalipram-d7; Mesopram-d7; SH 636-d7; ZK 117137-d7; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



